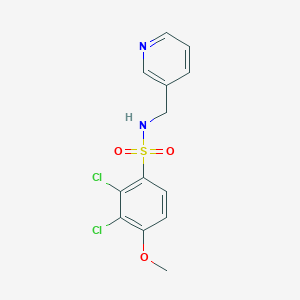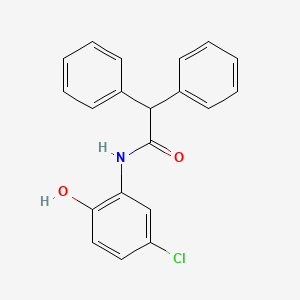![molecular formula C11H9BrN2OS2 B5877162 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as BPTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPTA is a thiazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit antioxidant activity by scavenging free radicals. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its versatility. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on the development of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide involves the reaction of 4-bromothiophenol with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide as a white solid with a melting point of 174-175°C.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit anti-microbial activity against a variety of bacteria and fungi.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS2/c12-8-1-3-9(4-2-8)17-7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKXBXLWCRBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

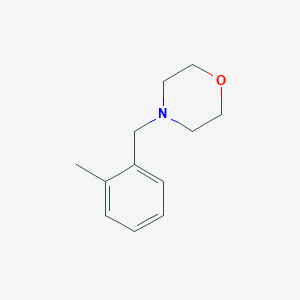
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)
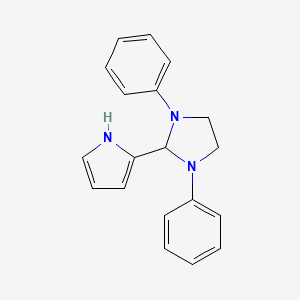

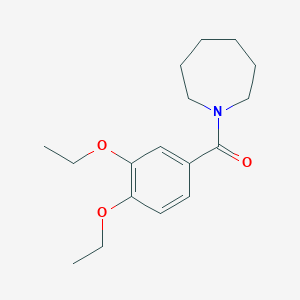
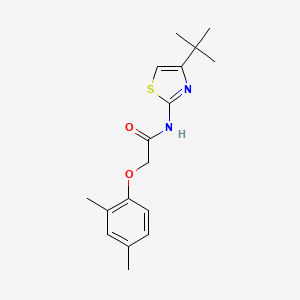
![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
